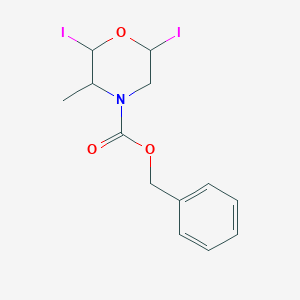
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its unique structure, which includes both amino and guanidino functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of protected amino acids and guanidino compounds, which are then coupled through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale peptide synthesizers. These machines automate the process of peptide bond formation, allowing for the efficient production of the compound in large quantities. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and can be used to study enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
L-Arginine: Another amino acid with a guanidino group, but with a different structure.
L-Lysine: Similar in structure but lacks the guanidino group.
Uniqueness
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is unique due to its specific combination of amino and guanidino functional groups, which confer distinct biochemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C12H26N6O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N6O3/c13-8(5-3-7-18-12(15)16)10(19)17-6-2-1-4-9(14)11(20)21/h8-9H,1-7,13-14H2,(H,17,19)(H,20,21)(H4,15,16,18)/t8-,9-/m0/s1 |
InChI 键 |
HOGMECWNPMOJQW-IUCAKERBSA-N |
手性 SMILES |
C(CCNC(=O)[C@H](CCCN=C(N)N)N)C[C@@H](C(=O)O)N |
规范 SMILES |
C(CCNC(=O)C(CCCN=C(N)N)N)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)




![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)

![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)




